9H-芴-9-硫醇

描述

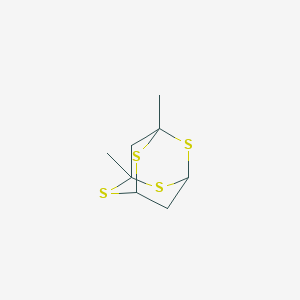

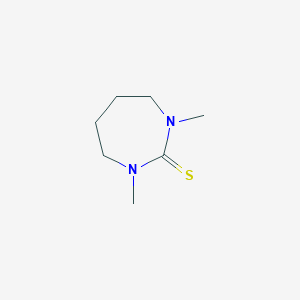

9H-Fluorene-9-thiol is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of a thiol group at the 9-position. This modification imparts unique chemical properties to the molecule, making it of interest in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of fluorene derivatives has been explored in several studies. For instance, a method for synthesizing 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters using palladium catalysis has been developed, which proceeds via a C(sp2)-H activation/carbenoid insertion sequence . Additionally, fluorene-based monomers modified with a thiavinylidene structure at the 9-position have been synthesized, leading to polymers with interesting optical properties . The synthesis of 9-aryl-fluorenes from triarylcarbinols has also been reported, with the reaction's orientation influenced by the substituents on the aryl rings .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex, with various substituents influencing the overall shape and electronic properties. For example, the structure of oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores has been characterized, showing broad absorption and fluorescence spectra . The structure of 9-(cycloheptatrienylidene)fluorene derivatives has been found to consist of a flat fluorenylidene part and a non-planar cycloheptatrienylidene moiety .

Chemical Reactions Analysis

Fluorene derivatives can undergo a range of chemical reactions. The transformation of fluorene by bacterial catabolism has been studied, resulting in the formation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one through angular dioxygenation . Additionally, the synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls has been achieved, producing high yields of various substituted fluoren-9-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For instance, the optical properties of polymers derived from fluorene-based monomers are dependent on the character of the arylene unit, with some showing significant red-shifts from solution to film state . The acid-triggered "switch on" of fluorescence in 9-(cycloheptatrienylidene)fluorene derivatives indicates their potential as acid-sensing fluorophores . The photoisomerization of (E)- and (Z)-2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene has been studied, revealing significant quantum yields for the process .

科学研究应用

9H-芴的Csp3–H官能化

已经开发出一种用于9H-芴的Csp3–H官能化的策略方法。这涉及无受体脱氢和借氢方法。 该方案已应用于多种底物,包括取代芴和各种醇类,包括具有远端双键的脂肪醇 .

烷基化和烯基化芴的合成

已经描述了使用单一的SNS配体衍生的镍配合物选择性合成烷基化和烯基化芴。 该方法已用于多种底物 .

抗疟疾药物类似物的合成

9H-芴的合成效用已扩展到抗疟疾药物类似物苯氟米妥的合成 .

烷基化芴的后期修饰

已经证明了烷基化芴到其相应的环氧化物、氨基醇和硼酸酯的各种后期修饰 .

9,9-二辛基-9H芴基低聚物的光学性质

已经研究了低聚物9,9,9′,9′,9″,9″-六(辛基)-2,7′,2′,7″-三芴(9HOTF)的时变密度泛函理论(TD-DFT)、光学、形态、椭圆偏振和激光特性,该低聚物以9DOF作为核心结构

安全和危害

未来方向

作用机制

Target of Action

9H-Fluorene-9-thiol primarily targets the Csp3–H functionalization of 9H-fluorene . This process involves the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex .

Mode of Action

The compound interacts with its targets through an acceptorless dehydrogenation and borrowing hydrogen approach . Control experiments and kinetic profile diagrams depict that the reaction works via an unsaturated intermediate .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of 9-fluorenones from 9H-fluorenes by air oxidation . This process can easily obtain 9-fluorenones substituted with nitro, halogen, or alkyl groups in high yield and purity .

Result of Action

The result of the compound’s action is the production of alkylated and alkenylated fluorenes . These fluorenes can be further modified to their corresponding epoxides, amino alcohols, and boronate esters .

Action Environment

The action of 9H-Fluorene-9-thiol is influenced by environmental factors. For instance, the compound should be handled in an environment that avoids dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

9H-fluorene-9-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNURAXCIBMZJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279337 | |

| Record name | Fluorene-9-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19552-08-0 | |

| Record name | Fluorene-9-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene-9-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19552-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)